3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole
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Overview
Description
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. The presence of the ethylsulfonyl and methoxyphenyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole typically involves the reaction of 4-methoxyphenylhydrazine with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-hydroxyphenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-chlorophenyl)-1H-pyrrole
Uniqueness
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole is unique due to the presence of both the ethylsulfonyl and methoxyphenyl groups. These functional groups confer specific chemical properties, such as increased solubility and reactivity, making the compound suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C13H15NO3S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(4-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15NO3S/c1-3-18(15,16)12-8-9-14-13(12)10-4-6-11(17-2)7-5-10/h4-9,14H,3H2,1-2H3 |
InChI Key |
AMGIAOBASXAVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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